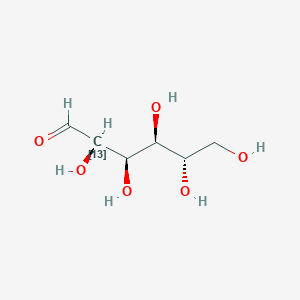

L-Glucose-13C-1

説明

L-Glucose-13C-1 is a stable isotope-labeled enantiomer of glucose, where the carbon-1 position is substituted with the ¹³C isotope. Its primary applications include nuclear magnetic resonance (NMR) spectroscopy, isotopic dilution experiments, and studies investigating membrane transport mechanisms where metabolic interference must be avoided. Safety protocols for handling this compound align with standard laboratory practices, emphasizing protective equipment and proper ventilation .

特性

分子式 |

C6H12O6 |

|---|---|

分子量 |

181.15 g/mol |

IUPAC名 |

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy(213C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1/i3+1 |

InChIキー |

GZCGUPFRVQAUEE-CAHGDTLZSA-N |

異性体SMILES |

C([C@@H]([C@@H]([C@H]([13C@@H](C=O)O)O)O)O)O |

正規SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

製品の起源 |

United States |

準備方法

Levoglucosan as a Key Intermediate

The gram-scale synthesis of 13C-labeled levoglucosan (1,6-anhydro-β-D-glucopyranose) provides a foundational route to L-Glucose-13C-1. As demonstrated by, commercially available 13C-glucose undergoes selective activation at the anomeric carbon using 2-chloro-1,3-dimethylimidazolinium chloride (DMC). This one-step protocol achieves 85–90% yield of 13C-levoglucosan, which is purified via silica gel chromatography. The reaction mechanism involves nucleophilic substitution at C1, driven by DMC’s ability to generate a highly reactive imidazolium intermediate.

Critical Reaction Parameters

- Temperature: 80°C under anhydrous conditions

- Solvent: Dimethylformamide (DMF)

- Purification: Silica gel chromatography with ethyl acetate/methanol (9:1)

This method’s scalability (gram quantities) and minimal side products make it ideal for isotopic labeling. Subsequent hydrolysis of levoglucosan under acidic conditions (0.1 M HCl, 60°C, 4 hours) yields D-glucose-13C-1, which requires enantiomeric inversion to L-glucose (discussed in Section 2).

Kiliani-Fischer Synthesis with 13C-Labeled Cyanide

The Kiliani-Fischer synthesis, traditionally used to elongate aldose chains, has been adapted for 13C incorporation. As outlined in, D-arabinose reacts with 13C-labeled potassium cyanide (K13CN) to form diastereomeric cyanohydrins. Hydrolysis of these intermediates produces gluconic acid-13C-1 and mannonic acid-13C-1 lactones, which are separated via fractional crystallization. Reduction with sodium amalgam yields D-glucose-13C-1 and D-mannose-13C-1.

Key Modifications for 13C Labeling

- Use of anhydrous 13C-cyanide to prevent isotopic dilution

- Lactone purification via high-performance liquid chromatography (HPLC)

- Final reduction under inert atmosphere to preserve isotopic integrity

While this method historically suffers from low yields (~30%), modern optimizations using catalytic hydrogenation (Pd/C, H2) improve efficiency to 50–60%.

Enantiomeric Inversion from D-Glucose-13C-1

Epimerization via Lactone Intermediates

The conversion of D-glucose-13C-1 to its L-enantiomer relies on strategic protection-deprotection sequences. details a five-step process:

- Protection : D-glucose-13C-1 is converted to methyl 2,3-O-isopropylidene-β-D-gulofuranosiduronic acid using acetone and sulfuric acid.

- Oxidation : Selective oxidation of C6 to a carboxylic acid with Jones reagent (CrO3/H2SO4).

- Lactonization : Acid-catalyzed cyclization forms L-glucono-1,5-lactone-13C-1.

- Reduction : Sodium borohydride (NaBH4) reduces the lactone to this compound.

- Purification : Crystallization from ethanol/water (1:3) achieves >99% enantiomeric excess (ee).

Yield Optimization

- Lactonization at 50°C for 12 hours maximizes ring formation (92% yield).

- NaBH4 must be added dropwise at −10°C to prevent over-reduction.

Bromine-Assisted Configuration Inversion

Patent GB2443410A discloses a novel bromine-mediated inversion. 2,6-Dibromo-2,6-dideoxy-D-mannono-1,4-lactone undergoes nucleophilic displacement with aqueous KOH (pH 13.5, 50°C) to form L-gluconic acid-13C-1. Subsequent reduction with NaBH4 yields this compound.

Advantages Over Traditional Methods

- Reaction completes in 4–6 hours vs. 72 hours in prior art.

- Eliminates need for cryogenic conditions.

- Overall yield: 68% (vs. 45% in Lundt and Pedersen’s method).

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Confirmation

- NMR : 13C NMR shows a singlet at δ 96.5 ppm (C1), confirming isotopic labeling.

- MS : ESI-MS m/z 181.149 ([M+H]+, calc. 181.149 for C6H1213CO6).

Comparative Analysis of Synthesis Routes

化学反応の分析

General Information of L-Glucose-13C-1

This compound is a stable isotope-labeled form of L-glucose, where the carbon atom at position 1 is replaced with the carbon-13 isotope. It is used in metabolic studies to trace and analyze carbohydrate metabolism in biological systems. L-Glucose is a stereoisomer of D-glucose, differing in configuration around the first carbon atom. The introduction of the carbon-13 isotope allows researchers to utilize nuclear magnetic resonance spectroscopy and mass spectrometry techniques to track metabolic pathways and quantify metabolic fluxes.

Properties of this compound :

| Property | Value |

|---|---|

| Molecular Weight | 180.18 g/mol |

| Melting Point | 146 °C |

| Solubility | Highly soluble in water |

| Isotopic Composition | Contains one carbon-13 isotope |

Role in Biochemical Reactions

This compound participates in various biochemical reactions similar to D-glucose, including glycolysis and other metabolic pathways. Upon entering cells, it undergoes phosphorylation by hexokinase, similar to D-glucose. The subsequent steps involve its conversion through various enzymatic reactions.

Chemical Reactions and Metabolic Pathways

This compound functions primarily as a substrate for metabolic pathways in biological systems. The incorporation of carbon-13 allows researchers to monitor metabolic fluxes quantitatively by analyzing the distribution of isotopically labeled metabolites produced during these pathways.

Use in Isotope Tracing

Isotopically labeled tracers like 13C-labeled carbon sources are a powerful tool for elucidating the metabolic situation in vivo . 13C tracing allows monitoring 13C incorporation into a wide variety of cellular products and metabolic intermediates in a single experiment .

13C NMR Mechanistic Study

A 13C NMR mechanistic study using 13C-C1 labelled glucose confirms that the mannose produced when using both UiO-66(Zr) and Zr-MOF-808 is formed by glucose .

Detection of 13C Incorporation into Membrane-Bound Glycans

The ability to detect stable isotopes incorporated into the monosaccharides of cell-membrane glycans has been tested using 13C-glucose . Imported glucose undergoes phosphorylation to enter glycolysis and is then processed to form the nucleotide sugars that serve as monosaccharide donors in glycan synthesis . The mass shift expected for galactose, mannose, and fucose produced from the incorporation of 13C carbons from isotope-labeled glucose is M + 6 .

科学的研究の応用

Metabolic Tracing in Cancer Research

L-Glucose-13C-1 is widely utilized in cancer research to trace glucose metabolism in tumor cells. The incorporation of this isotopic label allows researchers to monitor how glucose is metabolized differently in cancerous versus non-cancerous cells.

Case Study: Pancreatic Cancer Cell Lines

A study examined the incorporation of this compound into membrane-bound glycans of pancreatic cancer cell lines (8988-S and 8988-T). The results showed that the 8988-S cells, which are less aggressive, exhibited higher levels of 13C enrichment compared to the more metastatic 8988-T cells. This suggests that glucose metabolism is altered significantly in different cancer phenotypes, impacting glycosylation patterns and potentially influencing tumor behavior .

Table: 13C Incorporation in Glycans

| Cell Line | Total Pool Size (μmol) | Fractional Enrichment (%) | Glycan Type |

|---|---|---|---|

| 8988-S | Higher | Higher | Fucosylated |

| 8988-T | Lower | Lower | Sialylated |

Metabolic Fate Mapping

The use of this compound has expanded into metabolic fate mapping, where it helps visualize how glucose is utilized across different metabolic pathways.

Case Study: Lung Cancer Cachexia Model

In a study involving a lung cancer cachexia model, researchers injected this compound and monitored its metabolism through exhaled breath analysis. The results indicated increased glucose uptake and oxidation in tumor-bearing mice compared to controls. This method demonstrated the potential of this compound for real-time monitoring of metabolic changes in vivo .

Neuroimaging and Brain Metabolism

This compound plays a crucial role in neuroimaging studies, particularly using magnetic resonance spectroscopy (MRS) to assess cerebral glucose metabolism.

Case Study: Brain Glucose Metabolism under Hypoglycemia

A study optimized an infusion protocol for this compound to investigate cerebral metabolism during hypoglycemic conditions. The findings revealed distinct metabolic pathways activated under low glucose levels, providing insights into brain function and potential therapeutic targets for neurological disorders .

Clinical Diagnostics

The applications of this compound extend into clinical diagnostics, particularly for assessing metabolic disorders such as diabetes and obesity.

Case Study: Insulin Resistance Assessment

Research demonstrated the efficacy of this compound in evaluating insulin sensitivity in diabetic models. By tracking the metabolism of this labeled glucose, clinicians can gain insights into how effectively the body utilizes glucose, aiding in the diagnosis and management of insulin resistance .

作用機序

The mechanism of action of L-Glucose-13C-1 is primarily related to its role as a metabolic tracer. When introduced into biological systems, it follows the same metabolic pathways as natural glucose. The carbon-13 isotope allows researchers to track its movement and transformation within the system using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. This provides valuable insights into the metabolic processes and pathways involved.

類似化合物との比較

D-Glucose-1-¹³C

Structural and Functional Differences :

- Enantiomeric Relationship: L-Glucose-13C-1 and D-Glucose-1-¹³C are non-superimposable mirror images. The ¹³C label in both compounds is at the C-1 position, but their biological activities diverge sharply. D-Glucose-1-¹³C is metabolically active, participating in glycolysis and the tricarboxylic acid (TCA) cycle, whereas this compound is inert in these pathways .

- Applications: D-Glucose-1-¹³C: Used in metabolic flux analysis, gluconeogenesis studies, and quantifying glucose turnover rates. For example, neonatal studies using [1-¹³C]glucose revealed gluconeogenesis activity via ³C recycling (3–20% of systemic glucose production) . this compound: Employed as a negative control in transport studies or to trace non-metabolic processes, such as renal clearance or intestinal absorption without enzymatic interference .

Sucrose-(Glucose-1-¹³C)

Structural Differences :

- Sucrose-(glucose-1-¹³C) is a disaccharide (α-D-glucopyranosyl-β-D-fructofuranoside) with the ¹³C label exclusively on the glucose moiety’s C-1 position. This contrasts with this compound, a monosaccharide .

D-Glucosamine-1-¹³C Hydrochloride

Structural Differences :

- This derivative replaces the hydroxyl group at C-2 with an amino group and includes a hydrochloride salt. The ¹³C label is at C-1, similar to this compound .

L-Glutamic Acid-1-¹³C

Structural and Functional Differences :

- A ¹³C-labeled amino acid with the isotope at the C-1 position of the carboxyl group. Unlike this compound, it is metabolically active in neurotransmitter synthesis (e.g., glutamate receptors) and proteinogenic pathways .

生物活性

Metabolic Tracing

L-Glucose-13C-1 serves as a valuable tool for studying glucose metabolism in various biological contexts. When introduced into a biological system, it allows researchers to track the fate of glucose carbons through metabolic pathways.

Glycolysis and TCA Cycle

In studies of central carbon metabolism, this compound enables the tracing of glucose carbons through glycolysis and the tricarboxylic acid (TCA) cycle. The 13C label can be detected in downstream metabolites, providing insights into flux through these pathways .

Lactate Production

This compound has been used to study lactate production in various tissues:

- In brain tissue, 13C-labeled lactate can be detected within 10 seconds of this compound injection, indicating rapid glycolytic flux .

- Studies in cancer models have shown increased 13C incorporation into lactate, reflecting the Warburg effect .

Cancer Metabolism

This compound has been instrumental in studying altered glucose metabolism in cancer:

- In pancreatic cancer cell lines, this compound tracing revealed distinct glucose allocation patterns between genetically identical but phenotypically different cells .

- Increased 13C incorporation into sialic acid was observed in cells overexpressing ST6GAL1, a sialyltransferase associated with cancer progression .

Neuroscience

In brain metabolism studies, this compound has provided valuable insights:

- Whisker stimulation in rats led to a 2.4-fold increase in 13C-labeled lactate in the activated brain area, demonstrating increased glycolytic flux during neural activation .

- The technique allows for temporal resolution of around 5 minutes in rodent brain studies, enabling dynamic measurements of cerebral glucose metabolism .

Liver Metabolism

This compound has been used to study liver metabolism:

- In ex vivo human liver tissue, global 13C tracing with labeled glucose and amino acids revealed extensive 13C incorporation into various metabolites over 24 hours, providing a comprehensive view of liver metabolic activity .

Detection Methods

This compound can be detected using various techniques:

- 13C Nuclear Magnetic Resonance (NMR) spectroscopy

- Liquid Chromatography-Mass Spectrometry (LC-MS)

- Breath tests measuring 13CO2 production

Experimental Design

When using this compound, researchers must consider:

- Appropriate dosing to achieve detectable 13C enrichment without perturbing normal metabolism

- Timing of sample collection to capture relevant metabolic processes

- Potential confounding factors, such as natural 13C abundance in biological systems

Q & A

Basic: What safety protocols are recommended for handling L-Glucose-¹³C-1 in laboratory settings?

Answer:

When handling L-Glucose-¹³C-1, adhere to standard safety practices for isotopically labeled compounds:

- Dust control : Avoid dust formation during weighing or transfer by using fume hoods or gloveboxes .

- PPE : Wear gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Ensure adequate airflow to minimize inhalation of airborne particles .

- Spill management : Clean spills immediately using non-dust-generating methods (e.g., wet wipes) and dispose of waste in labeled containers .

Basic: How should L-Glucose-¹³C-1 be dissolved for in vivo studies?

Answer:

For in vivo applications:

- Solvent testing : Begin with small-scale trials using DMSO, water, ethanol, or DMF. If solubility is <1 mg/mL, consider co-solvents or surfactants .

- Dosing preparation : For oral or injectable routes, ensure sterility by filtering through 0.22 µm membranes post-dissolution .

- Stability checks : Monitor pH and temperature effects on stability using HPLC or LC-MS to confirm integrity before administration .

Advanced: How can L-Glucose-¹³C-1 be used to trace metabolic pathways, and which analytical techniques optimize ¹³C detection?

Answer:

L-Glucose-¹³C-1 serves as a non-metabolizable tracer in studies of glucose transport or gut absorption. Key methodologies include:

- Isotopic enrichment analysis : Use NMR (e.g., ¹³C-NMR) to track labeled carbon positions in biological samples .

- Mass spectrometry : Employ LC-MS/MS with selective ion monitoring (SIM) for high-sensitivity detection of ¹³C isotopologues .

- Control experiments : Compare with D-Glucose-¹³C-1 to isolate enantiomer-specific effects, ensuring proper chiral separation via chiral HPLC .

Advanced: What experimental design considerations are critical when comparing L-Glucose-¹³C-1 and D-Glucose pharmacokinetics?

Answer:

- Chiral separation : Use chiral stationary phases (e.g., Cyclobond columns) in HPLC to resolve enantiomers and quantify individual pharmacokinetics .

- Isotopic purity validation : Verify >98% ¹³C enrichment via mass spectrometry to rule out isotopic dilution effects .

- Dosing controls : Administer equimolar doses of both enantiomers under identical conditions, with frequent blood/tissue sampling to assess distribution .

Basic: How can researchers ensure the stability of L-Glucose-¹³C-1 during long-term storage?

Answer:

- Storage conditions : Keep in sealed, moisture-proof containers at -20°C in a desiccator to prevent hydrolysis or isotopic exchange .

- Periodic testing : Conduct stability assays every 6–12 months using TLC or HPLC to detect degradation .

Advanced: How should contradictory data from studies using L-Glucose-¹³C-1 as a non-metabolizable control be addressed?

Answer:

- Source identification : Check for impurities (e.g., D-Glucose contamination) via chiral analysis and confirm isotopic enrichment levels .

- Experimental variables : Replicate studies under controlled humidity/temperature and standardize animal models or cell lines to reduce variability .

- Data normalization : Use internal standards (e.g., ²H-glucose) to correct for technical variability in MS/NMR datasets .

Basic: Which literature sources are recommended for validating research on isotopically labeled compounds like L-Glucose-¹³C-1?

Answer:

-

Primary databases : Use PubMed, SciFinder, or Reaxys for peer-reviewed synthesis protocols and isotopic applications .

怎么用Google Scholar谷歌学术查论文?知识分享官06:46

-

Validation criteria : Cross-reference Safety Data Sheets (SDS) from suppliers (e.g., Cambridge Isotope Laboratories) for handling and purity data .

-

Citation tracking : Set Google Scholar alerts to monitor new studies citing key papers on ¹³C-labeled sugars .

《SCI论文写作教程》第十三节 参考文献11:00

Advanced: What synthesis strategies optimize isotopic purity (>98%) in L-Glucose-¹³C-1 while minimizing racemization?

Answer:

- Enantioselective synthesis : Use enzymatic methods (e.g., glucose isomerase) to retain chirality, followed by ¹³C-labeling via carboxylation reactions .

- Purification : Employ repeated recrystallization in ethanol/water mixtures and validate purity via polarimetry and LC-MS .

- Quality control : Partner with certified isotope suppliers for batch-specific Certificates of Analysis (CoA) to confirm purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。